molecular formula C6H12O4 B159916 2,2-Bis(hydroxymethyl)butanoic acid CAS No. 10097-02-6

2,2-Bis(hydroxymethyl)butanoic acid

Cat. No.: B159916
CAS No.: 10097-02-6
M. Wt: 148.16 g/mol
InChI Key: JVYDLYGCSIHCMR-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)butanoic acid (CAS 10097-02-6) is a branched carboxylic acid with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol . It is characterized by two hydroxymethyl (-CH₂OH) groups attached to the second carbon of a butanoic acid backbone. This structure confers high hydrophilicity, enabling solubility in water, methanol, and acetone . Its physical properties include a white crystalline appearance and a melting point range of 108–115°C .

The compound is widely used in water-based polymer systems as a crosslinking agent or monomer due to its ability to form hydrogen bonds and participate in polycondensation reactions . Safety data indicate that it requires standard precautions for handling carboxylic acids, including the use of gloves, eye protection, and proper ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with butyraldehyde in the presence of a base, followed by oxidation. The process typically involves the following steps :

    Condensation Reaction: Formaldehyde and butyraldehyde are reacted in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using hydrogen peroxide to yield this compound.

    Purification: The crude product is purified through recrystallization to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to maximize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butanoic acid undergoes several types of chemical reactions due to its functional groups:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Polymer Chemistry

BHMBA is primarily used as a monomer in the synthesis of water-soluble polyurethanes and polyesters. These polymers find applications in:

  • Coatings : BHMBA-based polyurethanes are utilized for their excellent adhesion and flexibility, making them suitable for various coatings.
  • Adhesives : The water-soluble nature of these polymers enhances their performance in adhesive formulations.
  • Sealants : BHMBA contributes to the formulation of sealants that require both durability and water resistance.
Application AreaDescription
CoatingsUsed in formulations requiring flexibility and adhesion
AdhesivesEnhances performance due to water solubility
SealantsProvides durability and water resistance

Biomedical Applications

In the biomedical field, BHMBA is used for modifying biomaterials to enhance their properties such as biocompatibility and mechanical strength. Notably:

  • Hydrogels : BHMBA can be incorporated into hydrogel formulations for drug delivery systems due to its hydrophilic nature.
  • Tissue Engineering : Its role in synthesizing biodegradable polymers makes it valuable in tissue engineering applications.

Material Science

BHMBA serves as a precursor for developing functional materials such as:

  • Biodegradable Polymers : These materials are significant for environmental sustainability, as they degrade over time without leaving harmful residues.
  • Hyperbranched Polymers : Research has shown that BHMBA can be used to synthesize hyperbranched aliphatic polyesters, which exhibit unique properties like high solubility and thermal stability.

Case Study 1: Development of Biodegradable Polyurethanes

A study demonstrated that incorporating BHMBA into thermoplastic polyurethane (TPU) formulations significantly enhanced biodegradability in seawater environments compared to conventional TPUs. This was attributed to the hydrolysable ester linkages within the polymer backbone, which facilitated breakdown when exposed to moisture.

Case Study 2: Synthesis of Hyperbranched Polyesters

Research involving BHMBA as an AB2-type monomer led to the successful synthesis of hyperbranched polyesters with varying generations. The study confirmed that these polymers exhibited high thermal stability and solubility characteristics, making them suitable for various applications in coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butanoic acid is primarily related to its ability to participate in various chemical reactions due to its functional groups. The hydroxyl groups can form hydrogen bonds, while the carboxyl group can undergo ionization, making the compound highly reactive and versatile in different chemical environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2-bis(hydroxymethyl)butanoic acid and analogous compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Solubility Profile Key Applications
This compound 10097-02-6 C₆H₁₂O₄ 148.16 Two -CH₂OH, one -COOH White crystalline Water, methanol, acetone Water-based polymers, crosslinking
2-Ethyl-2-hydroxybutyric acid 358731-27-8 C₆H₁₂O₃ 132.16 One -OH, one -COOH, ethyl branch Not specified Likely less hydrophilic Intermediate in organic synthesis
2-Hydroxyisobutyric acid 594-61-6 C₄H₈O₃ 104.11 One -OH, one -COOH Liquid (assumed) Polar solvents Pharmaceuticals, cosmetics
3-Hydroxy-2-methylbutanoic acid 473-86-9 C₅H₁₀O₃ 118.13 One -OH, one -COOH, methyl branch Not specified Water, ethanol Flavoring agents, metabolic studies
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ 102.13 One -COOH, methyl branch Liquid Organic solvents Food additives, fragrances

Biological Activity

2,2-Bis(hydroxymethyl)butanoic acid (commonly known as Bis-HBA) is a compound that has garnered attention for its diverse applications in polymer chemistry and materials science. Its unique structure, featuring two hydroxymethyl groups attached to a quaternary carbon, imparts significant hydrophilicity and reactivity, making it a valuable monomer for synthesizing various polymeric materials. This article explores the biological activity of Bis-HBA, focusing on its synthesis, properties, and applications in biomedical fields.

  • Molecular Formula : C6H12O4
  • Molecular Weight : 148.16 g/mol
  • CAS Number : 10097-02-6
  • Solubility : Highly soluble in water (487 g/L at 20°C) and many organic solvents .

Synthesis

The synthesis of this compound typically involves the reaction of formaldehyde with a suitable alkane. The process can be optimized through various catalytic methods to enhance yield and purity. For instance, a common method includes the condensation of 1,2-cyclohexanedione with formaldehyde .

Crosslinking Agent in Biomaterials

Bis-HBA is primarily recognized for its role as a crosslinking agent in the production of hydrophilic polymers. Its ability to form crosslinked networks allows for the development of biocompatible materials , which are essential in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Research indicates that polymers synthesized from Bis-HBA exhibit enhanced mechanical properties and stability under physiological conditions .

Hydrogel Formation

Hydrogels made from Bis-HBA demonstrate significant potential in biomedical applications due to their high water retention capacity and biocompatibility. These materials can be designed to respond to environmental stimuli (e.g., pH or temperature), making them suitable for controlled drug release systems. Studies have shown that hydrogels containing Bis-HBA can effectively encapsulate therapeutic agents, providing sustained release profiles .

Biodegradability

The biodegradability of polymers derived from Bis-HBA is another critical aspect of its biological activity. Research indicates that these polymers can degrade through hydrolytic mechanisms, which is advantageous for applications requiring temporary implants or drug delivery systems .

Case Studies

  • Synthesis and Characterization of Hyperbranched Polyesters :
    A study synthesized hyperbranched polyesters using Bis-HBA as an AB2-type monomer. The resulting materials exhibited high degrees of branching (DB between 0.87 and 0.92) and good thermal stability, making them suitable for various applications including coatings and adhesives .
    Sample NameGenerationMolar Ratio TMP/Bis-HBAMolar Mass (g/mol)
    HBP-2GSecond1/91305
    HBP-4GFourth1/455989
    HBP-5GFifth1/9312235
  • Biomedical Applications :
    In another study, hydrogels based on Bis-HBA were tested for their efficacy in drug delivery systems. The results indicated that these hydrogels could effectively encapsulate drugs like doxorubicin, providing controlled release over extended periods while maintaining cytocompatibility with human cell lines .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-bis(hydroxymethyl)butanoic acid (DMBA) in a laboratory setting?

DMBA is typically synthesized via hydroxymethylation reactions. A common approach involves the base-catalyzed condensation of formaldehyde with butyric acid derivatives under controlled pH and temperature. For reproducibility, ensure stoichiometric ratios of formaldehyde to the starting material (e.g., butyrolactone) and monitor reaction progress using HPLC or TLC. Post-synthesis purification often involves recrystallization from polar solvents like methanol or acetone .

Q. How should DMBA be characterized to confirm its structural purity?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify hydroxymethyl (-CH2_2OH) and carboxylic acid (-COOH) groups.
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch) confirm functional groups.
  • Melting point analysis : Compare observed melting point (108–115°C) with literature values .
  • Elemental analysis : Validate molecular formula (C6_6H12_{12}O4_4) and purity (>98%) .

Q. What solvents are compatible with DMBA for experimental applications?

DMBA is highly soluble in water, methanol, and acetone but exhibits limited solubility in non-polar solvents like hexane. For aqueous systems (e.g., polymer dispersions), pre-dissolve DMBA in water at 60–70°C to enhance dissolution kinetics .

Advanced Research Questions

Q. How does DMBA function as a crosslinking agent in polyester or polyurethane synthesis?

DMBA’s two hydroxymethyl groups undergo esterification or urethane reactions with diols/isocyanates, forming branched networks. Key parameters:

  • Stoichiometric control : Adjust DMBA content (5–15 wt%) to balance crosslink density and material flexibility.
  • Catalyst selection : Use tin-based catalysts (e.g., dibutyltin dilaurate) for urethane systems or sulfuric acid for esterification .
  • Reaction monitoring : Track hydroxyl value reduction via titration or FT-IR to quantify crosslinking efficiency .

Q. What experimental strategies resolve conflicting data on DMBA’s thermal stability?

Conflicting decomposition temperatures (e.g., lack of data in vs. reported stability up to 200°C) necessitate:

  • TGA-DSC analysis : Perform under inert (N2_2) and oxidative (air) atmospheres to identify degradation onset.
  • Isothermal studies : Heat samples at incremental temperatures (e.g., 150°C, 180°C) and monitor mass loss over time.
  • Comparative benchmarking : Cross-reference with structurally similar compounds (e.g., dimethylolpropionic acid) .

Q. How can DMBA’s hydrophilic properties be leveraged in drug delivery systems?

DMBA enhances hydrophilicity in polyesters, improving drug-loading capacity. Methodological considerations:

  • Copolymer design : Synthesize DMBA-containing block copolymers (e.g., PLGA-DMBA) via ring-opening polymerization.
  • Dynamic light scattering (DLS) : Measure nanoparticle hydrodynamic diameter and zeta potential to assess colloidal stability.
  • In vitro release studies : Use PBS (pH 7.4) to evaluate drug release profiles under physiological conditions .

Q. Safety and Handling

Q. What are the critical safety protocols for handling DMBA in the laboratory?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation of dust .
  • Spill management : Collect solid DMBA using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Q. How should DMBA waste be disposed of in compliance with environmental regulations?

  • Neutralization : Treat aqueous waste with calcium hydroxide to precipitate DMBA, followed by filtration.
  • Licensed disposal : Engage certified waste management services for incineration or chemical degradation .

Q. Data Gaps and Future Research

Q. What are the unresolved challenges in quantifying DMBA’s reactivity in multi-component systems?

Current limitations include:

  • Interference in titration methods : Carboxylic acid groups may skew hydroxyl value measurements. Use 31^{31}P NMR after derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane for accurate quantification.
  • Real-time monitoring : Develop in-situ FT-IR or Raman spectroscopy setups to track reaction kinetics .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butanoic acid
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InChI

InChI=1S/C6H12O4/c1-2-6(3-7,4-8)5(9)10/h7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDLYGCSIHCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8064939
Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Molecular Weight

148.16 g/mol
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CAS No.

10097-02-6
Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name 2,2-Bis(hydroxymethyl)butanoic acid
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name Butanoic acid, 2,2-bis(hydroxymethyl)-
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Record name 2,2-bis(hydroxymethyl)butanoic acid
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Record name 2,2-BIS(HYDROXYMETHYL)BUTANOIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,2-Bis(hydroxymethyl)butanoic acid
2,2-Bis(hydroxymethyl)butanoic acid
2,2-Bis(hydroxymethyl)butanoic acid
2,2-Bis(hydroxymethyl)butanoic acid
2,2-Bis(hydroxymethyl)butanoic acid
2,2-Bis(hydroxymethyl)butanoic acid

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